molecular formula C28H32O16 B15146299 Isorhamnetin 3-O-neohespeidoside

Isorhamnetin 3-O-neohespeidoside

Cat. No.: B15146299
M. Wt: 624.5 g/mol
InChI Key: QHLKSZBFIJJREC-KPMXSVFISA-N
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Description

Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.

    Demethylation: This reaction typically requires oxidative conditions.

Major Products

  • Isorhamnetin 3-O-glucoside
  • Isorhamnetin
  • Quercetin

Comparison with Similar Compounds

Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:

These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1

InChI Key

QHLKSZBFIJJREC-KPMXSVFISA-N

Isomeric SMILES

C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O

Origin of Product

United States

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